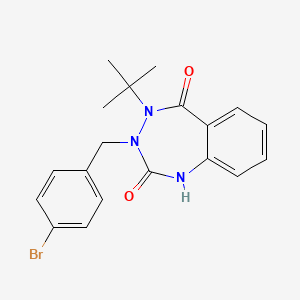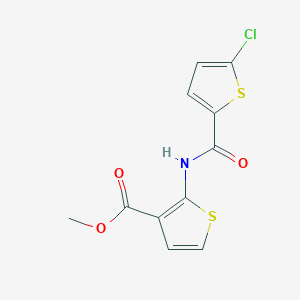
3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobenzyl)-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, also known as BBTBD, is an organic compound belonging to the benzotriazepine family. BBTBD is a heterocyclic compound composed of a benzene ring fused with a 1,3,4-triazepine ring, and is commonly used as an intermediate in the synthesis of organic compounds. This compound has been studied for its potential applications in scientific research, and has been explored for its biological and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and alkylation studies of related compounds, including 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-diones, have been conducted to explore chemical properties and reactions. These studies contribute to understanding the molecular structure and reactivity of such compounds (Karp, 1996).
Crystallography and Molecular Structure Analysis
- Research on compounds like N-(4-tert-Butylbenzyl)phthalimide, which shares structural similarities, focuses on understanding their molecular shape, intermolecular interactions, and crystal structure. These insights are crucial for material science and pharmacological applications (Jiang‐Sheng Li, Simpson, & Li, 2009).
- Studies on various derivatives, including those with N(7)-benzyl substitutions, reveal different crystal structures and molecular conformations. These findings are significant for the development of materials with specific properties and behaviors (Cruz, Trilleras, Cobo, Low, & Glidewell, 2008).
Medicinal Chemistry Applications
- In medicinal chemistry, related structures such as benzodiazepinedione derivatives have been studied for their potential as GPIIbIIIa antagonists. This research is critical for the development of new drugs targeting specific biological receptors (Blackburn, Lee, Baier, Kohl, Olivero, Matamoros, Robarge, & Mcdowell, 1997).
Chemical Behavior and Reactions
- The chemical behavior and reactions of similar 1,4-benzodiazepine-2,5-dione derivatives have been explored to understand their potential applications in various chemical processes and pharmaceutical development (Stavropoulos & Theodoropoulos, 1977).
Eco-Friendly Synthesis Methods
- Research on eco-friendly synthesis methods for 1,4-benzodiazepine-2,5-diones in ionic liquids reflects the growing interest in sustainable chemistry. These methods could have implications for pharmaceutical manufacturing and environmental sustainability (Jadidi, Ghahremanzadeh, Asgari, Eslami, & Arvinnezhad, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-19(2,3)23-17(24)15-6-4-5-7-16(15)21-18(25)22(23)12-13-8-10-14(20)11-9-13/h4-11H,12H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEQURFXYOKDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)


![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)
![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
